molecular formula C10H17NO3 B6599519 tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate CAS No. 851070-66-1

tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate

Cat. No.: B6599519
CAS No.: 851070-66-1
M. Wt: 199.25 g/mol
InChI Key: DNUVLDXRFZOJKC-AATRIKPKSA-N
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Description

Significance of tert-Butoxycarbonyl (Boc) Protected Amines in Stereocontrolled Transformations

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry. Its widespread use is due to a combination of favorable characteristics: it converts a nucleophilic and basic amine into a non-basic, unreactive carbamate (B1207046), it is stable to a wide range of reaction conditions including basic hydrolysis and many nucleophiles, and it can be removed under specific, mild acidic conditions. total-synthesis.comchemistrysteps.comnih.gov This stability and selective removal make it an essential tool in multistep synthesis, allowing chemists to perform transformations on other parts of a molecule without interference from the amine functionality. chemistrysteps.com

The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. wikipedia.org Its removal is generally accomplished using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, which cleaves the carbamate to release the free amine, carbon dioxide, and the stable tert-butyl cation. chemistrysteps.comwikipedia.org

Beyond its role as a simple masking group, the Boc moiety is instrumental in stereocontrolled synthesis. The bulky nature of the tert-butyl group can influence the steric environment around a reactive center, directing incoming reagents to a specific face of the molecule and thereby controlling the stereochemical outcome of a reaction. For instance, the lithiation of N-Boc protected allylic amines in the presence of a chiral ligand like (-)-sparteine (B7772259) creates asymmetric homoenolate equivalents. nih.govacs.org These chiral intermediates react with electrophiles to yield products with high enantiomeric enrichment. nih.gov Similarly, N-Boc protected α-aminoorganostannanes can be converted to their corresponding α-aminoorganolithiums, which then react with aldehydes in a highly diastereoselective manner to form β-amino alcohols. acs.org This ability to direct stereochemistry makes the Boc group a powerful tool in the asymmetric synthesis of complex chiral molecules.

Table 1: Common Methods for Boc-Group Protection and Deprotection
TransformationReagents and ConditionsSelectivity/Notes
Protection Di-tert-butyl dicarbonate (Boc₂O), NaOH, water/THFStandard conditions for amino acids. wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O), DMAP, acetonitrileAlternative basic conditions. wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O), waterCatalyst-free, eco-friendly method. nih.govorganic-chemistry.org
Deprotection Trifluoroacetic acid (TFA), Dichloromethane (B109758) (DCM)Standard, mild acidic cleavage. chemistrysteps.comwikipedia.org
Hydrogen chloride (HCl) in Methanol or DioxaneCommon alternative to TFA. wikipedia.org
Aluminum chloride (AlCl₃)Allows for selective cleavage in the presence of other protecting groups. wikipedia.org
Heat (Thermolysis)Can be used for selective deprotection in continuous flow systems. acs.org

Overview of α,β-Unsaturated Ketone (Enone) Systems and Their Synthetic Utility

α,β-Unsaturated ketones, commonly known as enones, are highly versatile building blocks in organic synthesis. Their reactivity is dominated by the conjugated system formed by the alkene and the carbonyl group, which creates two electrophilic sites: the carbonyl carbon and the β-carbon. This electronic feature allows enones to participate in a wide array of chemical transformations.

One of the most fundamental reactions of enones is the conjugate addition (or Michael addition), where nucleophiles add to the β-carbon. This reaction is a reliable method for forming carbon-carbon and carbon-heteroatom bonds. Furthermore, enones are excellent dienophiles in Diels-Alder reactions and participate in various cycloaddition reactions, providing rapid access to complex cyclic structures. rsc.org

The synthetic utility of enones is particularly evident in the synthesis of heterocyclic compounds. mdpi.com They serve as precursors for a diverse range of heterocycles, including pyrazoles, pyridines, and pyrimidines, through reactions with various dinucleophiles. mdpi.com There are numerous methods for the synthesis of enones themselves, such as aldol (B89426) condensation, oxidation of allylic alcohols, or more modern techniques like olefin metathesis. organic-chemistry.org The functionalization of enones, for example through aminohalogenation, can lead to valuable synthetic intermediates like α,β-dehydroamino acid derivatives. acs.org

Table 2: Key Synthetic Reactions of α,β-Unsaturated Ketones (Enones)
Reaction TypeDescriptionTypical Products
Conjugate (Michael) Addition Nucleophilic attack at the β-carbon of the conjugated system.1,5-Dicarbonyl compounds, functionalized ketones.
Diels-Alder Reaction [4+2] cycloaddition where the enone acts as the dienophile.Substituted cyclohexene (B86901) derivatives.
[3+2] Cycloaddition Reaction with 1,3-dipoles (e.g., nitrones, azides).Five-membered heterocyclic rings.
Hydrosulfonylation Addition of sulfinate salts across the double bond.γ-Keto sulfones. rsc.org
Heterocycle Synthesis Condensation reactions with dinucleophiles (e.g., hydrazine, urea).Pyrazoles, pyrimidines, pyridines. mdpi.com

Structural Context and Research Importance of tert-Butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate

The compound this compound is a bifunctional molecule that integrates the key features of both a Boc-protected allylic amine and an α,β-unsaturated ketone within a single, compact structure. Its chemical framework consists of a five-carbon chain containing two distinct functional motifs:

An N-Boc protected allylic amine: The tert-butyl N-[...-2-en-1-yl]carbamate portion provides the characteristic stability and reactivity of this class of compounds. The nitrogen is rendered non-nucleophilic by the Boc group, while the allylic position can be activated for various synthetic transformations, such as substitution or metal-mediated asymmetric reactions. nih.govorganic-chemistry.org

An α,β-unsaturated ketone: The 4-oxopent-2-en backbone constitutes a classic enone system, with an electrophilic β-carbon susceptible to conjugate addition and a carbonyl group available for nucleophilic attack or condensation reactions.

The research importance of this molecule lies in its potential as a versatile building block for synthesizing more complex nitrogen-containing compounds. The presence of two distinct reactive sites allows for selective and sequential chemical modifications. For example, a nucleophile could first be added to the enone system via a conjugate addition, followed by deprotection of the Boc group and subsequent reaction of the liberated amine. This pathway could be employed to construct novel heterocyclic frameworks or substituted amino ketones.

Furthermore, the stereochemical potential of the N-Boc allylic amine portion could be harnessed to direct asymmetric transformations on the enone moiety. The molecule could serve as a substrate in intramolecular reactions, such as cyclizations, where the proximity of the two functional groups facilitates the formation of cyclic amino alcohols or other valuable structures. Its structure makes it an ideal candidate for library synthesis in drug discovery, providing a scaffold that can be readily diversified at two different points to generate a range of molecular analogues for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(E)-4-oxopent-2-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-6H,7H2,1-4H3,(H,11,13)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUVLDXRFZOJKC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiles of Tert Butyl N 2e 4 Oxopent 2 En 1 Yl Carbamate

Reactivity of the α,β-Unsaturated Ketone Moiety

The enone functionality is characterized by a conjugated system that includes a carbon-carbon double bond and a carbon-oxygen double bond. This conjugation results in electrophilic character at both the carbonyl carbon and the β-carbon, making it susceptible to attack by nucleophiles.

The conjugated system of the enone allows for two primary modes of nucleophilic attack: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition or Michael addition) to the β-carbon. The aza-Michael reaction, the addition of a nitrogen-centered nucleophile to an electron-deficient alkene, is a significant reaction in organic synthesis. researchgate.net Carbamates can serve as effective Michael donors in such reactions. researchgate.net The reaction pathway is influenced by factors such as the nature of the nucleophile, solvent, and temperature. Hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while soft nucleophiles (e.g., cuprates, enamines, and thiols) typically favor 1,4-addition.

The α,β-unsaturated ketone moiety can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to its electron-deficient π-system. The Diels-Alder reaction is a powerful method for forming six-membered rings. masterorganicchemistry.comebsco.com The rate and efficiency of these reactions are enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com

In a related compound, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, the electron-donating nature of the tert-butylcarbamate (B1260302) group was found to influence its Diels-Alder reactivity, allowing it to react with both electron-rich and electron-deficient dienophiles. nih.govmdpi.com While tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate itself is the dienophile, the electronic influence of the distant carbamate (B1207046) group can still modulate the reactivity of the alkene.

Table 1: Diels-Alder Reaction Rates for a Structurally Related Carbamate Data from the cycloaddition of tert-butyl(2-oxo-2H-pyran-5-yl)carbamate with various dienophiles.

DienophileInitial Rate (mmol/h)Half-life (t½) (h)Pseudo-first-order rate constant (s⁻¹)
Methyl acrylate24538.5 x 10⁻⁶
Butyl vinyl ether7.316.511.7 x 10⁻⁶
Vinyl acetate (B1210297)3.4365.35 x 10⁻⁶

Source: Adapted from Molecules, 2022. mdpi.com

The enone system can be selectively reduced at either the carbonyl group or the carbon-carbon double bond, or both can be reduced simultaneously.

1,2-Reduction: Selective reduction of the carbonyl group to an allylic alcohol can be achieved using reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) or with zinc borohydride. redalyc.org The use of Zn(BH₄)₂ has been shown to be highly regioselective for the 1,2-reduction of α,β-unsaturated carbonyl compounds. redalyc.org

1,4-Reduction (Conjugate Reduction): Selective reduction of the alkene can be accomplished through catalytic hydrogenation using specific catalysts (e.g., Wilkinson's catalyst) or with hydride reagents like lithium tri-sec-butylborohydride (L-Selectride®).

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions (e.g., H₂ with Pd/C), will typically reduce both the carbonyl and the alkene functionalities. redalyc.org

Table 2: Regioselective 1,2-Reduction of α,β-Unsaturated Carbonyls with Zn(BH₄)₂/Charcoal

SubstrateMolar Ratio (Reagent/Substrate)Time (min)ProductYield (%)
Cinnamaldehyde0.58Cinnamyl alcohol98
Citral0.710Geraniol97
Chalcone1151,3-Diphenyl-2-propen-1-ol96

Source: Adapted from Redalyc, 2007. redalyc.org

Influence of the tert-Butyl Carbamate Group on Electronic and Steric Properties

Electronic Effects: The nitrogen atom of the carbamate group possesses a lone pair of electrons that can participate in resonance. This electron-donating effect can increase the electron density of the adjacent allylic system. However, the electron-withdrawing nature of the N-aryl group can attenuate the dipolar character of the carbamate ground state. nd.edu The amide resonance in carbamates is generally about 3-4 kcal/mol lower than in amides, which is attributed to electronic and steric perturbations from the additional oxygen atom. nih.gov The tert-butyl group itself can have a hyperconjugation effect. nih.gov

Steric Effects: The tert-butyl group is sterically demanding. This bulk can hinder the approach of reagents to nearby reactive sites, potentially influencing the regioselectivity and stereoselectivity of reactions. researchgate.net For example, the steric hindrance can affect the equilibrium between syn and anti rotamers around the carbamate C-N bond. nd.edu This steric bulk is a primary reason for the use of the Boc group in protecting amines, as it enhances chemical stability. nih.govresearchgate.net

Stereochemical Outcomes in Reactions Involving the Compound

The planar nature of the carbon-carbon double bond and the carbonyl group in the enone moiety means that reactions can often generate new stereocenters. The stereochemical outcome is influenced by the reaction mechanism and the steric and electronic properties of the substrate and reagents.

In conjugate addition reactions to the α,β-unsaturated system, a new stereocenter is formed at the β-carbon. If the incoming nucleophile or the substrate itself is chiral, diastereomeric products can be formed. The facial selectivity of the nucleophilic attack on the planar enone system is often governed by steric hindrance. The bulky tert-butyl carbamate group, although several bonds away from the β-carbon, can influence the preferred conformation of the molecule in the transition state, thereby directing the incoming nucleophile to the less hindered face. In cascade Michael reactions involving similar systems, excellent diastereoselectivity has been observed, which can be explained by the relative stereochemistry of the substituents in the enolate intermediate formed after the initial addition. beilstein-journals.org

Enantioselectivity in Catalytic Transformations

The synthesis of chiral molecules in an enantiomerically pure form is a central goal in modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. The prochiral nature of this compound, which features several reactive sites, presents a valuable opportunity for asymmetric catalysis to generate stereochemically complex and valuable building blocks. Although specific enantioselective reactions for this compound are not widely reported, its structural motifs—an N-Boc protected aza-diene and an α,β-unsaturated ketone—allow for well-founded predictions of its behavior in various catalytic asymmetric transformations by analogy to similar systems.

A primary strategy for inducing chirality in this molecule is through asymmetric cycloaddition reactions . The 1-aza-1,3-diene functionality is an excellent candidate for [4+2] cycloadditions (Diels-Alder reactions). The stereochemical outcome of such reactions can be effectively governed by chiral Lewis acid catalysts. For instance, in reactions involving structurally analogous N-sulfonyl-1-aza-1,3-butadienes, high levels of diastereoselectivity have been achieved by employing chiral auxiliaries on the dienophile. nih.gov This precedent suggests that a catalytic asymmetric approach, utilizing a chiral catalyst that coordinates to either the aza-diene or the dienophile, could effectively control the facial selectivity of the cycloaddition to yield enantioenriched products. The sterically demanding tert-butoxycarbonyl (Boc) group on the nitrogen atom is also poised to play a significant role in directing the stereochemical course of the reaction through steric hindrance.

Another viable pathway for enantioselective transformation is the asymmetric reduction of the ketone functionality . The α,β-unsaturated system presents the possibility of either 1,2- or 1,4-reduction. Highly enantioselective reductions of ketones are commonly achieved using chiral transition metal catalysts, particularly those based on ruthenium, rhodium, or iridium complexed with chiral ligands. A catalytic asymmetric hydrogenation of this compound could selectively reduce the carbonyl group to a hydroxyl group, thereby creating a new chiral center. The choice of catalyst and reaction conditions would be paramount in achieving a high enantiomeric excess (ee) and in controlling the chemoselectivity between 1,2- (carbonyl) and 1,4- (conjugate) reduction.

Furthermore, the conjugated enone moiety is an ideal substrate for enantioselective conjugate addition reactions . The field of organocatalysis, particularly using chiral secondary amines like proline and its derivatives or N-heterocyclic carbenes (NHCs), has proven to be a powerful methodology for the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. In the context of the title compound, a chiral organocatalyst could activate the substrate, rendering the β-position of the enone susceptible to nucleophilic attack and leading to the formation of a new stereocenter with potentially high enantioselectivity.

Table 1: Potential Enantioselective Catalytic Transformations This table is generated based on analogous reactions for similar substrates and represents predictive strategies.

TransformationCatalyst TypePotential Chiral Ligand/CatalystExpected Outcome
Asymmetric Diels-Alder ReactionChiral Lewis AcidChiral BOX, PYBOX ligands with Cu(II) or Sc(III)Enantioenriched cycloadducts
Asymmetric Ketone ReductionTransition Metal CatalysisRu-, Rh-, Ir-complexes with chiral phosphine (B1218219) ligandsChiral allylic alcohol
Asymmetric Conjugate AdditionOrganocatalysisChiral secondary amines (e.g., proline), NHCsEnantioenriched β-functionalized product

The successful implementation of these transformations would require experimental optimization of reaction parameters such as the specific catalyst, solvent, temperature, and substrate concentration to achieve maximal enantioselectivity.

Intermolecular Interactions and Dimerization Tendencies of Related Systems

The physical properties and condensed-phase reactivity of this compound are governed by its intermolecular interactions and any propensity for self-association. An analysis of its functional groups allows for predictions regarding these behaviors, drawing on established principles of intermolecular forces and the observed reactivity of analogous compounds.

Dimerization represents a specific form of self-association, and for conjugated systems like aza-dienes, a [4+2] cycloaddition (Diels-Alder reaction) is a plausible dimerization pathway, particularly under thermal conditions. In this scenario, one molecule acts as the diene and another as the dienophile. The reactivity of the aza-diene is modulated by the electronic properties of the N-Boc and acetyl groups. The presence of the electron-withdrawing ketone may render the compound susceptible to an inverse-electron-demand Diels-Alder dimerization. For example, the cyclodimerization of 1,2-diaza-1,3-dienes has been observed, proceeding through a [4+2] aza-Diels-Alder cycloaddition. nih.gov

Alternatively, dimerization could occur via a Michael addition-type mechanism . The enone moiety features an electrophilic β-carbon that is susceptible to nucleophilic attack. The enamine-like character of the aza-diene could enable the nitrogen or the α-carbon of one molecule to act as a nucleophile, attacking the enone of a second molecule.

The propensity for dimerization will be in dynamic competition with other potential intermolecular reactions, especially when other reagents are present. The concentration of the compound will also be a critical factor, with higher concentrations favoring bimolecular processes like dimerization. Understanding these tendencies is essential for the effective handling, storage, and synthetic application of this compound.

Computational Chemistry Approaches to Tert Butyl N 2e 4 Oxopent 2 En 1 Yl Carbamate

Quantum Mechanical (QM) Studies on Electronic Structure and Conformation (e.g., DFT)

There are currently no available Density Functional Theory (DFT) or other quantum mechanical studies that have investigated the electronic structure and conformational landscape of tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate. Such studies would be crucial for understanding the molecule's stability, reactivity, and intermolecular interactions. Key parameters that could be calculated include:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron density distribution: Identifying electron-rich and electron-poor regions, which are key to predicting sites of reactivity.

Frontier molecular orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are fundamental in predicting chemical reactivity and electronic transitions.

A systematic conformational search using QM methods would identify the various low-energy shapes the molecule can adopt, which is critical for understanding its biological activity and physical properties.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

The reactivity of the α,β-unsaturated ketone and the carbamate (B1207046) functionalities in this compound presents numerous possibilities for chemical transformations. However, no computational studies have been published that model the mechanisms of these potential reactions. Computational modeling could be employed to:

Map potential energy surfaces: To identify the lowest energy pathways for reactions such as Michael additions, cycloadditions, or hydrolysis.

Locate transition state structures: To calculate activation energies and reaction rates.

Investigate the role of catalysts: To understand how acids, bases, or metal catalysts might influence reaction outcomes.

Without such studies, any proposed reaction mechanisms for this specific compound remain purely hypothetical.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

While experimental spectroscopic data (e.g., NMR, IR, UV-Vis) may exist for this compound, there are no published computational studies that predict these parameters. The correlation between theoretically predicted and experimentally measured spectra is a powerful tool for structure verification and understanding spectroscopic features. For instance:

NMR chemical shifts: DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts.

Vibrational frequencies: Computed IR spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

Electronic transitions: Time-dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, providing insight into the electronic nature of the molecule.

The absence of this comparative analysis represents a missed opportunity for a deeper understanding of the molecule's spectroscopic signature.

Conformational Analysis and Tautomerism Studies

The flexibility of the alkyl chain and the potential for keto-enol tautomerism in the 4-oxopent-2-en-1-yl moiety suggest a complex conformational and tautomeric landscape. To date, no dedicated computational studies on the conformational analysis or tautomerism of this compound have been reported. Such investigations would clarify:

Rotational barriers: The energy required to rotate around single bonds, which dictates the flexibility of the molecule.

Relative stabilities of conformers: Identifying the most populated conformations at a given temperature.

Tautomeric equilibrium: Quantifying the relative energies of the keto and potential enol forms to determine the predominant species.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Greener Synthetic Protocols

A thorough search of chemical literature and databases did not yield any studies focused on the development of sustainable or green synthetic methods specifically for tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate. While general green methodologies for carbamate (B1207046) synthesis are an active area of research, their application to this particular compound has not been documented.

Exploration of Organocatalytic and Biocatalytic Transformations

There is no available research detailing the use of organocatalysis or biocatalysis for the synthesis or transformation of this compound. The potential for enzymatic or small-molecule catalyzed reactions involving this compound remains an unexplored area of study.

Investigations into Polymerization and Materials Science Applications

No published literature could be found that investigates the use of this compound as a monomer in polymerization reactions or explores its potential applications in materials science. Its properties as a potential building block for novel polymers or functional materials have not been reported.

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of this compound into automated synthesis platforms or its production using flow chemistry techniques has not been described in the available scientific literature. Research into high-throughput synthesis or continuous manufacturing processes for this compound is not publicly documented.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate, and what reaction conditions ensure stereochemical fidelity?

  • Methodological Answer : The synthesis typically involves coupling a Boc-protected amine with an α,β-unsaturated ketone under anhydrous conditions. Key steps include:

  • Activation : Use coupling agents like EDCI/HOBt to activate the carboxylic acid intermediate.
  • Stereocontrol : Maintain inert conditions (N₂ atmosphere) to prevent racemization and ensure the (2E)-configuration of the pent-2-en-1-yl moiety.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomers.
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

Q. Which spectroscopic techniques are critical for structural confirmation of tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) identifies the tert-butyl group (δ 1.4 ppm, singlet) and α,β-unsaturated ketone (δ 6.2–6.8 ppm, doublets for vinyl protons; δ 9.8 ppm, carbonyl). ¹³C NMR confirms carbamate C=O (δ 155 ppm).
  • IR : Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch).
  • HRMS : Exact mass ([M+H]⁺) calculated for C₁₀H₁₇NO₃: 200.1287 .

Q. How should tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate be stored to prevent decomposition?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may hydrolyze the carbamate or oxidize the ketone.
  • Stability : Shelf life >12 months if stored properly. Monitor for discoloration (yellowing indicates degradation) .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate in allylic amination reactions?

  • Methodological Answer :

  • Step 1 : Nucleophilic attack of the Boc-protected amine on the α,β-unsaturated ketone’s β-carbon, forming a zwitterionic intermediate.
  • Step 2 : Proton transfer stabilizes the enolate, followed by tautomerization to the (2E)-configured product.
  • Computational Insights : DFT studies (B3LYP/6-31G*) reveal a transition state with a 15–20 kcal/mol activation barrier. Solvent polarity (e.g., DMF) lowers energy by stabilizing charge separation .

Q. How can computational modeling optimize reaction yields and selectivity for this compound?

  • Methodological Answer :

  • Software Tools : Gaussian or ORCA for transition-state analysis; AutoDock for ligand-receptor studies (if applicable).
  • Parameters : Vary solvent polarity, temperature, and catalyst loading in silico to predict optimal conditions. For example, simulations show THF improves regioselectivity by 30% compared to DCM .

Q. How to resolve discrepancies between experimental and theoretical NMR chemical shifts?

  • Methodological Answer :

  • Solvent Effects : Recalculate shifts using PCM (Polarizable Continuum Model) to account for CDCl₃ vs. vacuum.
  • Tautomerism : Check for enol-keto equilibria using variable-temperature NMR (VT-NMR).
  • Validation : Compare with solid-state NMR or X-ray crystallography data to confirm molecular conformation .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate?

  • Methodological Answer :

  • Factor 1 : Impurity levels (e.g., residual acid catalysts) accelerate decomposition. Purity assessment via HPLC (>98% recommended).
  • Factor 2 : Storage conditions—studies using non-inert atmospheres report 50% faster degradation. Always use Schlenk techniques for handling .

Experimental Design Considerations

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for coupling efficiency. CuI reduces dimerization by 40% in pilot studies.
  • Batch vs. Flow : Continuous flow reactors improve heat dissipation, reducing ketone oxidation byproducts .

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